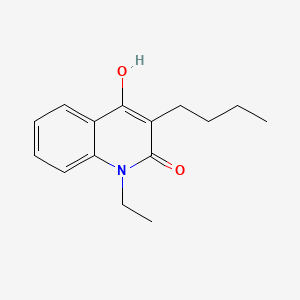![molecular formula C19H14N4NaO6S- B582927 sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate CAS No. 150632-01-2](/img/structure/B582927.png)
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate is a complex organic compound with significant applications in various fields. This compound is characterized by its sulfonic acid group, azo linkage, and nitro group, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-hydroxy-2-methylphenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-3-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.
Purification: Employing filtration and crystallization techniques to purify the final product.
Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Nucleophiles such as amines and alcohols.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Azo Linkage: The azo linkage can undergo reduction to release aromatic amines, which can interact with biological targets.
Sulfonic Acid Group: Enhances the solubility and reactivity of the compound in aqueous environments.
Nitro Group: Can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate can be compared with similar compounds such as:
Benzenesulfonic acid, 4-hydroxy-: Lacks the azo and nitro groups, making it less versatile.
4-Amino-3-nitrobenzenesulfonic acid: Lacks the azo linkage, limiting its applications.
Azo dyes: Similar in structure but vary in functional groups, influencing their properties and applications.
This compound’s unique combination of functional groups makes it a valuable molecule in various scientific and industrial fields.
Properties
CAS No. |
150632-01-2 |
|---|---|
Molecular Formula |
C19H14N4NaO6S- |
Molecular Weight |
449.393 |
IUPAC Name |
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-2 |
InChI Key |
JXRBVOFBCVPZOV-UHFFFAOYSA-L |
SMILES |
CC1=C(C=CC(=C1)[O-])N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


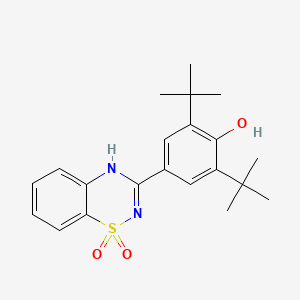
![3aH-Cyclopenta[b]furan-2,3a,6-triol,hexahydro-,[2R-(2-alpha-,3a-bta-,6-alpha-,6a-bta-)]-(9CI)](/img/new.no-structure.jpg)
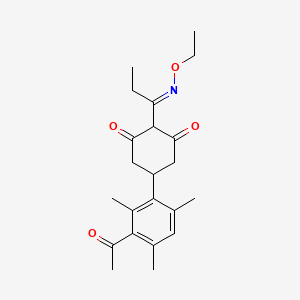
![(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one](/img/structure/B582851.png)
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide](/img/structure/B582853.png)
![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)
![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)
![Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester](/img/structure/B582858.png)
![1-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B582862.png)
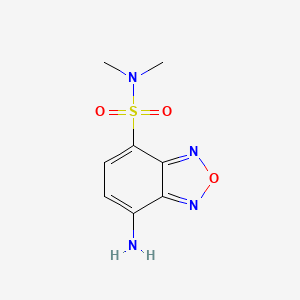
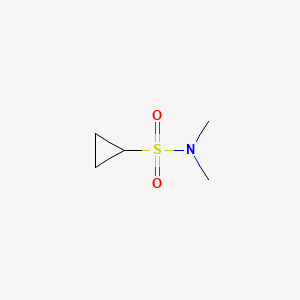
![Silanediol, [(dimethylamino)methyl]-(9CI)](/img/structure/B582865.png)
